

(R)-Q-VD-OPh Pan-Caspase Inhibitor: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Q-VD-OPh

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Abstract

This technical guide provides an in-depth overview of the **(R)-Q-VD-OPh** pan-caspase inhibitor, a critical tool in the study of apoptosis and its related cellular processes. While the commercially available Q-VD-OPh is a potent, irreversible, and broad-spectrum inhibitor of caspases, it is important for researchers to understand that it is often supplied as a racemic mixture. This guide will specifically address the (R)-enantiomer, which has been identified as the less active form. This document will detail the mechanism of action, provide key quantitative data, and present detailed experimental protocols for the use of Q-VD-OPh in both *in vitro* and *in vivo* research models. Furthermore, this guide includes custom-generated diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in apoptosis research.

Introduction to Q-VD-OPh

Quinolyl-valyl-aspartyl-(2,6-difluorophenoxy)methyl ketone, commonly known as Q-VD-OPh, is a third-generation pan-caspase inhibitor. It is characterized by its high cell permeability, broad-spectrum caspase inhibition, and low cellular toxicity compared to earlier generations of caspase inhibitors like Z-VAD-FMK.^{[1][2]} Q-VD-OPh irreversibly binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.^{[1][2]}

Note on Chirality: It is crucial to recognize that Q-VD-OPh possesses a chiral center. Commercially available Q-VD-OPh is often a racemic mixture of (R)- and (S)-enantiomers. Research has indicated that the (S)-enantiomer is the biologically active form, while the **(R)-Q-VD-OPh** enantiomer is considered to be the less active or inactive form. Therefore, **(R)-Q-VD-OPh** can serve as a valuable negative control in experiments to distinguish specific caspase inhibition from off-target effects of the chemical scaffold.

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor of a wide range of caspases, the key proteases that execute the apoptotic program. The inhibitor is designed to mimic the caspase substrate recognition sequence, allowing it to enter the active site. The fluoromethylketone (FMK) or O-phenoxy (OPh) group then forms a covalent bond with the cysteine residue in the catalytic site of the caspase, leading to its irreversible inactivation.^{[1][2]} This broad-spectrum inhibition effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as the endoplasmic reticulum stress-induced pathway.^[3]

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against various caspases.

Caspase Target	IC50 Range (nM)	Reference(s)
Caspase-1	25 - 400	[3][4][5][6]
Caspase-3	25 - 400	[3][4][5][6]
Caspase-7	48	[4][5]
Caspase-8	25 - 400	[3][4][5][6]
Caspase-9	25 - 400	[3][4][5][6]
Caspase-10	25 - 400	[4][5]
Caspase-12	25 - 400	[4][5]

Experimental Protocols

In Vitro Apoptosis Inhibition Assay in Jurkat Cells

This protocol describes the induction of apoptosis in Jurkat T-lymphocyte cells using staurosporine and its inhibition by Q-VD-OPh, followed by analysis of apoptosis by Western blotting for cleaved PARP and caspase-3.

Materials:

- Jurkat cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Q-VD-OPh (and **(R)-Q-VD-OPh** as a negative control)
- Staurosporine
- DMSO (for dissolving inhibitor and inducer)
- Phosphate Buffered Saline (PBS)
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, Mouse anti- β -actin
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
 - Pre-incubate the cells with 20 µM Q-VD-OPh (or **(R)-Q-VD-OPh**) for 1 hour. Include a vehicle control (DMSO).
 - Induce apoptosis by adding 1 µM staurosporine to the cell suspension.[4][5]
 - Incubate for 4-6 hours at 37°C.[4]
- Cell Lysis:
 - Harvest cells by centrifugation at 500 x g for 5 minutes.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells with RIPA buffer containing protease inhibitors on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C. Use an antibody against β-actin as a loading control.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Inhibition of Apoptosis in a Rat Spinal Cord Injury (SCI) Model

This protocol outlines a procedure for inducing a contusion spinal cord injury in rats and administering Q-VD-OPh to assess its neuroprotective effects.

Materials:

- Adult Wistar rats (250-300g)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Surgical instruments for laminectomy
- Spinal cord impactor device
- Q-VD-OPh
- DMSO
- Sterile saline (0.9%)
- Suturing material

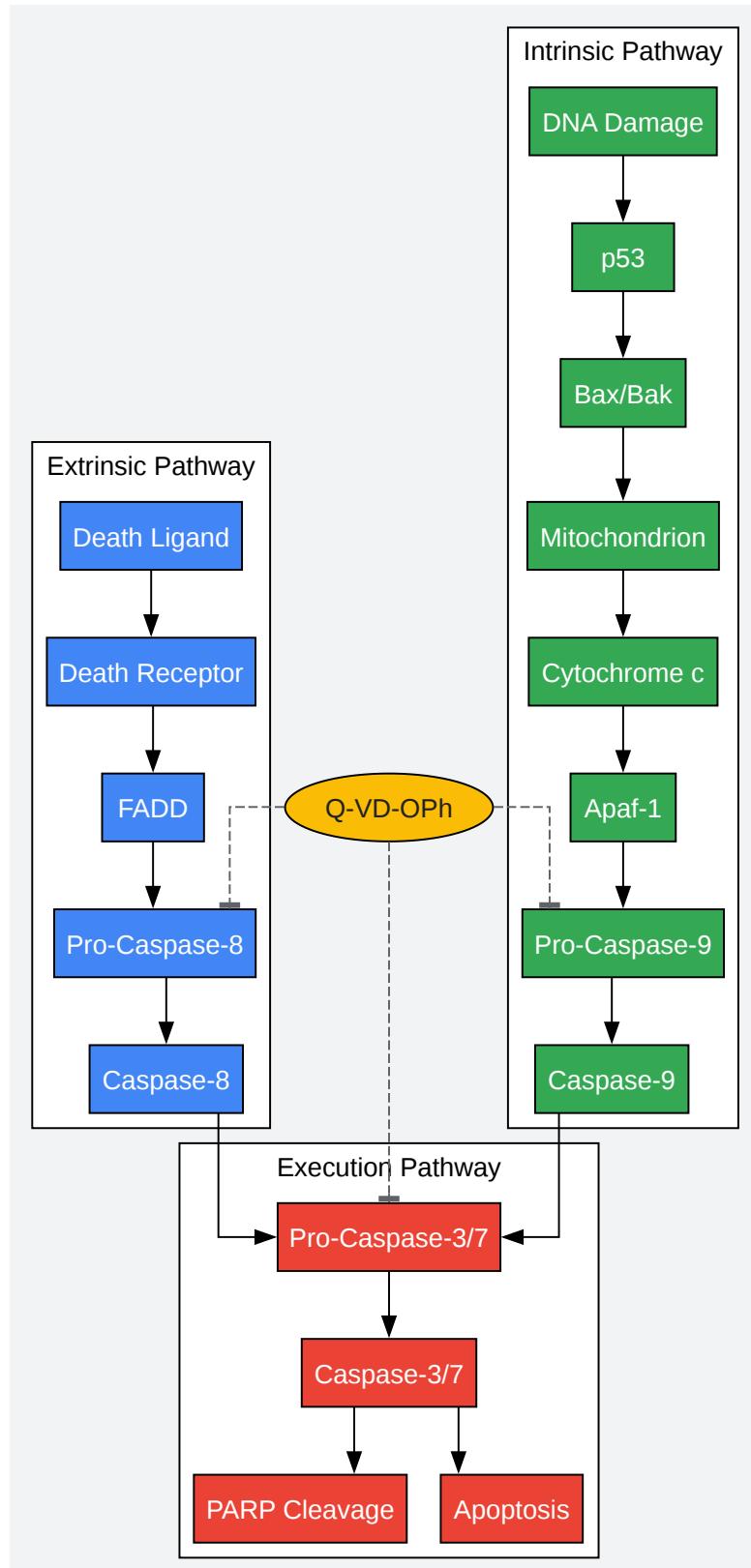
Procedure:

- Animal Preparation and Anesthesia:
 - Anesthetize the rat and confirm the depth of anesthesia by pedal withdrawal reflex.
 - Shave and sterilize the surgical area over the thoracic spine.
- Surgical Procedure for SCI:

- Make a midline incision to expose the thoracic vertebrae.
- Perform a laminectomy at the T9-T10 level to expose the spinal cord.
- Stabilize the vertebral column using clamps.
- Induce a moderate contusion injury using a spinal cord impactor device.[7]
- Preparation and Administration of Q-VD-OPh:
 - Prepare a stock solution of Q-VD-OPh in 100% DMSO.[1]
 - For intraperitoneal (IP) injection, the recommended dose is 20 mg/kg.[1][8] The final injection volume should be adjusted with sterile saline to keep the DMSO concentration below 80% to minimize toxicity.[1]
 - Administer the Q-VD-OPh solution via IP injection immediately after the SCI and then at 24-hour intervals as required by the experimental design.[9]
- Post-operative Care:
 - Suture the muscle and skin layers.
 - Provide post-operative analgesia and supportive care, including manual bladder expression.
 - Monitor the animals for recovery of motor function using appropriate behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).
- Tissue Analysis:
 - At the designated time points, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
 - Dissect the spinal cord and process for histological analysis (e.g., TUNEL staining for apoptotic cells) or biochemical analysis (e.g., Western blotting for caspase activation).

Visualizations

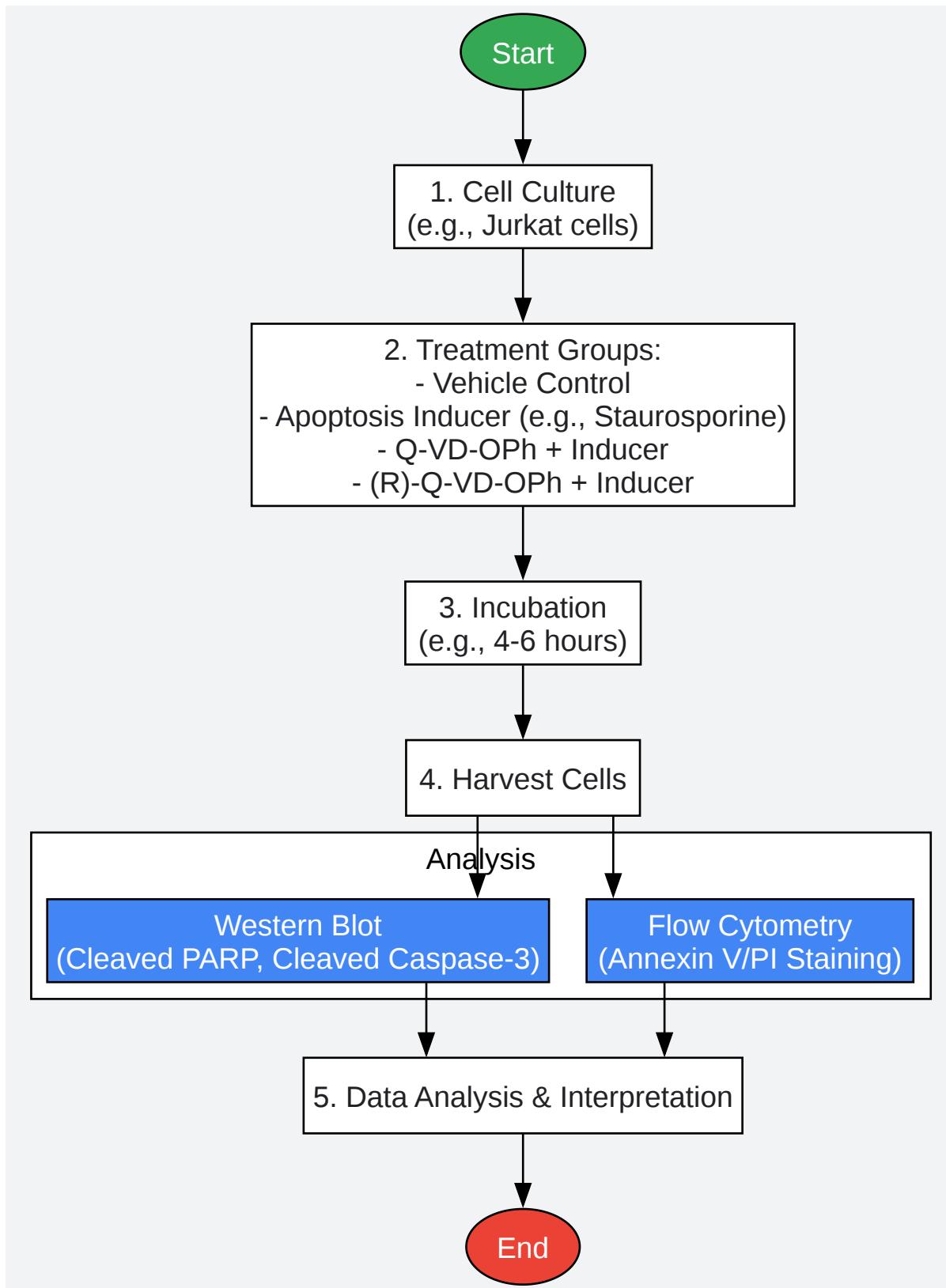
Signaling Pathways



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Caption: Apoptotic signaling pathways and the points of inhibition by Q-VD-OPh.

Experimental Workflow



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